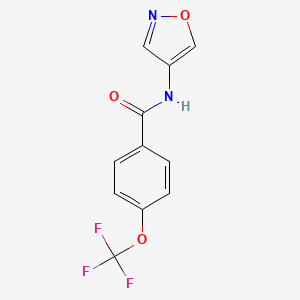

![molecular formula C21H17N3O B2755153 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide CAS No. 305357-89-5](/img/structure/B2755153.png)

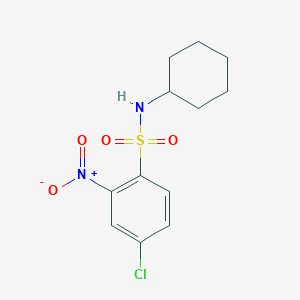

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide

Vue d'ensemble

Description

WAY-304388 est un composé chimique de formule moléculaire C21H17N3O et d'une masse molaire de 327,4 g/mol . Il est connu pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie et de la biologie.

Mécanisme D'action

Target of Action

GLUT1-IN-2 primarily targets the Glucose Transporter Type 1 (GLUT1) . GLUT1 is a membrane protein that facilitates the basal uptake of glucose in most cell types . The dysregulation of GLUT1 is associated with numerous disorders, including cancer and metabolic diseases .

Mode of Action

GLUT1-IN-2 interacts with GLUT1, inhibiting its function . GLUT1 normally undergoes a conformational change upon binding glucose, opening into the cytoplasm and releasing glucose inside the cell . By inhibiting GLUT1, GLUT1-IN-2 prevents this process, thereby reducing glucose uptake .

Biochemical Pathways

GLUT1-IN-2 affects several biochemical pathways. It has been found to interact with phosphor-epidermal growth factor receptor (p-EGFR) and prevent EGFR protein degradation via ubiquitin-mediated proteolysis . This interaction influences several cancer-related signaling pathways, including the cell cycle, p53 signaling pathway, Glycolysis/Gluconeogenesis, DNA replication, Cellular senescence, HIF-1, Pathways in cancer, Focal adhesion, PI3K-AKT signaling pathway, and Apoptosis .

Pharmacokinetics

It is known that glut1 inhibitors can increase the sensitivity of lung adenocarcinoma cells to egfr-tyrosine kinase inhibitors (tkis) gefitinib . This suggests that GLUT1-IN-2 may have a similar effect, potentially enhancing the efficacy of other treatments.

Result of Action

GLUT1-IN-2’s inhibition of GLUT1 leads to a decrease in cell proliferation, colony formation, migration, invasion, and induces apoptosis in lung adenocarcinoma cells . This is likely due to the reduced glucose uptake, which starves the cells of a necessary energy source .

Action Environment

The action of GLUT1-IN-2 can be influenced by environmental factors. For example, hypoxia (low oxygen levels) can induce high glucose uptake and high GLUT1 expression, making the measurement of 2-deoxy-2- [fluorine-18] fluoro-D-glucose (18 F-FDG) a promising diagnostic tool . Therefore, the efficacy and stability of GLUT1-IN-2 may vary depending on the oxygen levels in the tumor environment .

Analyse Biochimique

Biochemical Properties

GLUT1-IN-2 interacts with GLUT1, a protein that is part of the major facilitator superfamily (MFS) of membrane transporters . The proteins in this family have 12 transmembrane spans built from a replicated trimer substructure, which enables the alternation of opening and closing a cleft to either the internal or the external side of the membrane . This unique protein fold enables the catalysis of transport .

Cellular Effects

GLUT1-IN-2, through its interaction with GLUT1, can influence various types of cells and cellular processes. GLUT1 is expressed in varying degrees in most human cells . It is predominantly expressed in erythrocytes and endothelial cells, including cells of the blood-brain barrier . The availability of GLUT1 at the plasma membrane can be regulated by membrane protein translocation in tissues where glucose uptake is hormonally controlled .

Molecular Mechanism

The molecular mechanism of GLUT1-IN-2 involves its interaction with GLUT1. The proteins in the GLUT family, including GLUT1, have a unique protein fold that enables the catalysis of transport . This involves 4 trimer substructures moving relative to each other, thereby alternately opening and closing a cleft to either the internal or the external side of the membrane .

Temporal Effects in Laboratory Settings

The temporal effects of GLUT1-IN-2 in laboratory settings are closely tied to its interaction with GLUT1. For instance, in a study involving an abdominal surgery model in aged mice, it was found that GLUT1 reduction and diminished glucose metabolism, especially in the ATP level, were observed in postoperative mice compared with controls .

Dosage Effects in Animal Models

The effects of GLUT1-IN-2 can vary with different dosages in animal models. In a study involving an abdominal surgery model in aged mice, it was found that overexpression of GLUT1 expression alleviated postoperative cognitive decline and improved metabolic profiles .

Metabolic Pathways

GLUT1-IN-2 is involved in the metabolic pathways associated with GLUT1. GLUT1 is involved in all critical steps of handling glucose and other hexoses, including absorption, distribution, and excretion/recovery . The control of GLUT function is necessary for a regulated supply of metabolites (mainly glucose) to tissues .

Transport and Distribution

The transport and distribution of GLUT1-IN-2 within cells and tissues are facilitated by its interaction with GLUT1. GLUT1 facilitates the transport of glucose across the plasma membranes of mammalian cells . Some of the GLUT proteins, including GLUT1, translocate between subcellular compartments, which facilitates the control of their function over long- and short-time scales .

Subcellular Localization

The subcellular localization of GLUT1-IN-2 is linked to its interaction with GLUT1. GLUT1 is predominantly expressed in the cerebral microvasculature . After compaction, nuclear staining diminishes, and GLUT1 localizes to basolateral membranes of the outer cells and trophectoderm . In blastocysts, a weak but uniform staining of inner-cell-mass plasma membranes is apparent .

Méthodes De Préparation

La synthèse de WAY-304388 implique plusieurs étapes, commençant généralement par la préparation de la structure de base, suivie de modifications de groupe fonctionnel. Les voies synthétiques exactes et les conditions de réaction sont propriétaires et non largement publiées. Les méthodes de synthèse générale pour des composés similaires impliquent souvent une synthèse organique en plusieurs étapes, comprenant des réactions telles que la condensation, la cyclisation et les transformations de groupe fonctionnel. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

WAY-304388 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure d'aluminium et lithium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Hydrolyse : Cette réaction implique la rupture d'une liaison dans une molécule en utilisant de l'eau. Des conditions acides ou basiques peuvent faciliter cette réaction.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

WAY-304388 a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme ligand en chimie de coordination et comme réactif en synthèse organique.

Biologie : Il est utilisé dans l'étude des voies biologiques et des interactions moléculaires.

Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et de procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de WAY-304388 implique son interaction avec des cibles moléculaires spécifiques. Il se lie à ces cibles et module leur activité, ce qui conduit à divers effets biologiques. Les voies et les cibles exactes impliquées font l'objet de recherches en cours et peuvent varier en fonction de l'application spécifique.

Applications De Recherche Scientifique

WAY-304388 has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: It is used in the study of biological pathways and molecular interactions.

Industry: It can be used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

WAY-304388 peut être comparé à d'autres composés similaires, tels que :

WAY-100635 : Un antagoniste sélectif des récepteurs de la sérotonine.

WAY-267464 : Un agoniste sélectif des récepteurs de l'ocytocine.

WAY-181187 : Un antagoniste sélectif des récepteurs de la dopamine.

WAY-304388 est unique dans sa structure moléculaire spécifique et les cibles particulières avec lesquelles il interagit, ce qui le rend précieux pour des applications de recherche spécifiques.

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-6-4-8-16(12-14)21(25)22-17-9-5-7-15(13-17)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAZKDZNMRHORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of targeting Chlamydia pneumoniae?

A1: Chlamydia pneumoniae is an intracellular bacterium notorious for its poor response to conventional antibiotic treatments. [] Inadequate antibiotic use often leads to chronic infections, potentially contributing to serious conditions like asthma, atherosclerosis, and even Alzheimer's disease. []

Q2: What are the challenges in developing new antichlamydial drugs?

A2: Research on Chlamydia is hampered by the lack of advanced genetic tools readily available for other antimicrobial research. This limitation necessitates alternative approaches to drug discovery. []

Q3: How was N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide identified as a potential antichlamydial agent?

A3: Researchers designed a set of 2-arylbenzimidazoles, including N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide, based on previous findings suggesting their potential antichlamydial activity. []

Q4: What is the mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide against Chlamydia pneumoniae?

A4: The precise mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide against Chlamydia pneumoniae is currently unknown. Further research is required to elucidate how this compound interacts with its target within the bacteria and the downstream effects leading to its antichlamydial activity.

Q5: What was the rationale behind synthesizing a series of 2-arylbenzimidazoles?

A5: The decision to synthesize 2-arylbenzimidazoles stemmed from earlier research findings indicating their potential as antichlamydial agents. This class of compounds likely possesses structural features that could interfere with essential Chlamydia pneumoniae processes. []

Q6: How many 2-arylbenzimidazole derivatives were synthesized, and how were they evaluated for their antichlamydial activity?

A6: The research involved synthesizing 33 different 2-arylbenzimidazole derivatives. [] These derivatives were then tested against the Chlamydia pneumoniae strain CWL-029 in an acute infection model. The researchers used a time-resolved fluorescence immunoassay (TR-FIA) at a concentration of 10 μM to assess the inhibitory effects of the derivatives. []

Q7: What were the key findings of the antichlamydial activity screening?

A7: The screening revealed that 14 of the synthesized compounds exhibited at least 80% inhibition of C. pneumoniae growth at a 10 μM concentration. Importantly, these compounds showed minimal impact on the viability of the host cells. []

Q8: Which compound demonstrated the highest antichlamydial potency, and what was its minimum inhibitory concentration (MIC)?

A8: Among the tested compounds, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide (compound 42 in the study) showed the most potent antichlamydial activity. [] Its MIC was determined to be 10 μM against C. pneumoniae CWL-029 and 6.3 μM against the clinical strain CV-6. []

Q9: What methods were used to evaluate the effects of the compounds on Chlamydia pneumoniae?

A9: Beyond the TR-FIA method, the researchers utilized immunofluorescence microscopy to visually assess the effects of the nine most promising compounds on two different C. pneumoniae strains (CWL-029 and CV-6). [] This technique allowed them to observe the impact of the compounds on the morphology and development of the bacteria.

Q10: What is the significance of the findings regarding N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide?

A10: This research highlights the potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide and the broader 2-arylbenzimidazole class as a valuable starting point for developing new antichlamydial drugs. The compound's effectiveness against C. pneumoniae, along with its minimal impact on host cell viability, makes it a promising lead compound for further investigation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

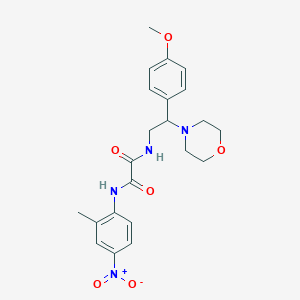

![4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2755070.png)

![N-(4-ETHYLPHENYL)-1-{6-[(4-METHYLPHENYL)SULFANYL]PYRIDAZIN-3-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2755073.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2755075.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)

![4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2755086.png)

![5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2755090.png)

![2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2755092.png)

![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)